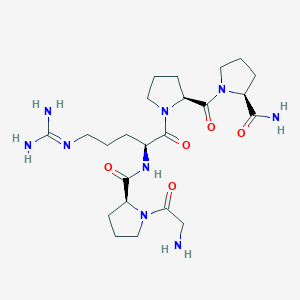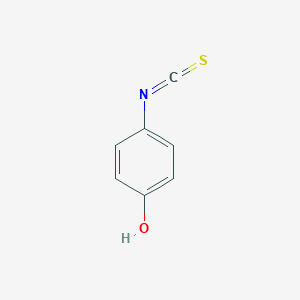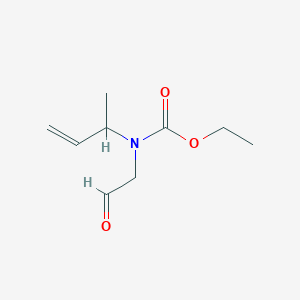
H-Gly-Pro-Arg-Pro-Pro-NH2
説明
“H-Gly-Pro-Arg-Pro-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . It inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D .
Synthesis Analysis
The peptide “this compound” can be synthesized in laboratories and is available for purchase from various chemical suppliers . The molecular formula of this peptide is C18H32N8O4 and it has a molecular weight of 424.5 .Chemical Reactions Analysis
The peptide “this compound” is involved in the process of fibrin polymerization . It inhibits the early stages of this process by preventing the degradation of fibrinogen and fragment D .科学的研究の応用
Structural Analysis and Conformation : The 1H nuclear magnetic resonance (NMR) spectra of several fibrinogen-like oligopeptides, including similar sequences to H-Gly-Pro-Arg-Pro-Pro-NH2, were recorded to understand their preferred conformations in solution. These peptides showed a mixture of cis and trans isomers and structural features like a type II beta turn (von Dreele, Rae, & Scheraga, 1978).
Peptide Inhibition and Bioactivity : A study on the cleavage of substance P by a post-proline cleaving enzyme isolated from bovine brain revealed insights into the bioactivity of similar peptides. The cleavage produced N-terminal and C-terminal fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).
Fibrin Polymerization Inhibition : Analogs of Gly-Pro-Arg-Pro, resembling this compound, were synthesized and evaluated for their ability to inhibit fibrin polymerization and prolong clotting time. Certain analogs showed significant activity in these assays, providing insights into their potential therapeutic applications (Hsieh, Mudd, & Wilner, 1981).
Collagen Triple-helix Stability : Research on host-guest peptides containing Gly-Pro-Arg showed that this triplet, similar to this compound, is as stabilizing as Gly-Pro-Hyp in a collagen triple-helix environment. This study highlights the structural importance of these sequences in collagen (Yang, Chan, Kirkpatrick, Ramshaw, & Brodsky, 1997).
Degradation and Stability in Biological Systems : The degradation of similar peptides by human serum and other species' sera was studied, showing varying degrees of hydrolysis. This research provides insights into the stability and breakdown of such peptides in biological systems (Walter, Neidle, & Marks, 1975).
Collagen-like Polypeptide Structures : The crystal and molecular structure of a collagen-like polypeptide (Pro-Pro-Gly)10 was determined, which contributes to understanding the structure and stability of collagen-related sequences (Okuyama, Arnott, Takayanagi, & Kakudo, 1981).
作用機序
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDPMCILXJQF-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)


![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)




![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)

